2,4'-Dimethoxybenzophenone

Vue d'ensemble

Description

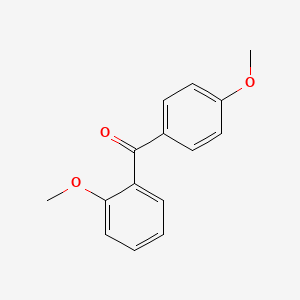

2,4’-Dimethoxybenzophenone is an organic compound with the molecular formula C15H14O3. It is a derivative of benzophenone, where two methoxy groups are attached to the benzene rings. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions .

Méthodes De Préparation

The synthesis of 2,4’-Dimethoxybenzophenone typically involves the reaction of m-dimethoxybenzene with oxalyl chloride in the presence of a catalyst such as azo isobutyronitrile or benzoyl peroxide. The reaction is carried out at a temperature of 70-80°C to produce an intermediate product, 2,2’,4,4’-tetramethoxy benzophenone. This intermediate is then reacted with a Lewis acid (e.g., AlCl3, ZnCl2, BF3, or polyphosphoric acid) in an organic solvent (e.g., dichloroethane, toluene, xylene, nitrobenzene, or chlorobenzene) at 50°C for 2-3 hours. The reaction is stopped, and the product is hydrolyzed, separated, and recrystallized to obtain 2,4’-Dimethoxybenzophenone .

Analyse Des Réactions Chimiques

2,4’-Dimethoxybenzophenone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

2,4'-Dimethoxybenzophenone is characterized by its ability to absorb ultraviolet (UV) radiation. Its molecular formula is , and it features two methoxy groups attached to the benzophenone structure. The compound primarily functions as a UV absorber by converting high-energy UV light into heat or harmless low-energy radiation, thereby protecting biological tissues from UV-induced damage.

Chemistry

In the field of chemistry, this compound is utilized as a UV filter in various formulations to prevent UV degradation of materials. It has been involved in photochemical reactions, such as photodecarboxylation processes that enhance reaction efficiency under microflow conditions compared to traditional batch methods .

Biology

Research indicates that this compound exhibits significant biological activities:

- Antioxidant Activity : It neutralizes free radicals, protecting cells from oxidative damage.

- Cytotoxicity : Studies have shown that it can induce apoptosis in certain cancer cell lines, suggesting potential applications in cancer therapy .

- DNA Repair Mechanisms : The compound may enhance DNA repair processes, further supporting its protective role against UV-induced damage .

Medicine

Ongoing research is exploring the therapeutic applications of this compound. Its antioxidant properties make it a candidate for drug formulations aimed at improving stability and efficacy. Additionally, studies have investigated its anti-inflammatory effects and potential in treating leukemic conditions .

Industrial Applications

Due to its unique properties, this compound finds extensive use in various industries:

- Cosmetics : It is commonly used as an active ingredient in sunscreens to protect skin from harmful UV rays.

- Plastics and Coatings : The compound enhances the stability of materials exposed to sunlight, preventing degradation.

- Pharmaceuticals : Its antioxidant and cytotoxic properties are being investigated for potential therapeutic applications .

Antioxidant Efficacy

A study demonstrated that this compound significantly reduced oxidative stress markers in human skin fibroblasts exposed to UV radiation. This protective effect on cellular integrity suggests its utility in skincare formulations.

Cytotoxic Effects

In vitro studies on various cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. This finding indicates its potential as a chemotherapeutic agent against specific cancers .

Environmental Impact Assessment

Research conducted in tropical waters assessed the environmental fate of benzophenone-type UV filters, including this compound. The study evaluated the ecotoxicological risks associated with its widespread use in consumer products .

Mécanisme D'action

The mechanism of action of 2,4’-Dimethoxybenzophenone involves its ability to absorb UV light and undergo photochemical reactions. It acts as a photosensitizer, facilitating the formation of reactive intermediates that can participate in various chemical transformations. In biological systems, it can induce apoptosis in certain cancer cell lines by activating mitochondrial signaling pathways and causing loss of mitochondrial membrane potential .

Comparaison Avec Des Composés Similaires

2,4’-Dimethoxybenzophenone can be compared with other benzophenone derivatives such as:

2,4’-Dihydroxybenzophenone: Known for its use as a UV absorber in sunscreens.

2,2’,3’-Trihydroxy-4,6-dimethoxybenzophenone: Used in organic synthesis and as a UV stabilizer.

2,3’,4,6-Tetrahydroxybenzophenone: Utilized in the synthesis of pharmaceuticals and as an antioxidant. The uniqueness of 2,4’-Dimethoxybenzophenone lies in its specific substitution pattern, which imparts distinct photochemical properties and reactivity compared to other benzophenone derivatives.

Activité Biologique

2,4'-Dimethoxybenzophenone, a member of the benzophenone family, has garnered attention for its diverse biological activities. This compound is primarily recognized for its applications in photoprotection and as an additive in various formulations. However, recent research has expanded its profile to include potential therapeutic benefits in areas such as antimicrobial activity, apoptosis induction, and anti-inflammatory effects.

Chemical Structure and Properties

This compound has the following structural formula:

This compound features two methoxy groups (-OCH₃) attached to the benzophenone core, which contributes to its unique chemical properties.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, including bacteria and fungi. A study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections caused by these organisms .

2. Apoptosis Induction

The compound has been linked to the induction of apoptosis in cancer cells. In vitro studies have demonstrated that it can trigger programmed cell death through various signaling pathways, including the activation of caspases and modulation of mitochondrial membrane potential. This suggests a possible role in cancer therapy .

3. Anti-inflammatory Effects

This compound has also shown promise in reducing inflammation. It appears to inhibit the production of pro-inflammatory cytokines and modulate pathways such as NF-κB and MAPK/ERK, which are crucial in inflammatory responses .

Case Study 1: Antimicrobial Efficacy

In a laboratory setting, this compound was tested for its antibacterial properties against a panel of clinical isolates. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and S. aureus. The study concluded that this compound could serve as a potential candidate for developing new antimicrobial agents .

Case Study 2: Cancer Cell Line Studies

In another investigation involving human cancer cell lines (e.g., MCF-7 breast cancer cells), treatment with this compound resulted in a significant reduction in cell viability after 48 hours of exposure. Flow cytometry analysis revealed an increase in apoptotic cells, confirming its role as an apoptosis inducer .

Research Findings Summary

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Propriétés

IUPAC Name |

(2-methoxyphenyl)-(4-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-17-12-9-7-11(8-10-12)15(16)13-5-3-4-6-14(13)18-2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWWJLMQOKZOTNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50280330 | |

| Record name | 2,4'-Dimethoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50280330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5449-69-4 | |

| Record name | 5449-69-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16417 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4'-Dimethoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50280330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4'-Dimethoxybenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What can you tell us about the photochemical properties of benzophenones, particularly their excited states?

A1: Benzophenones, including derivatives like 2-hydroxy-4-methoxybenzophenone (BP-3) and 2,2′-dihydroxy-4,4′-dimethoxybenzophenone (BP-6), exhibit interesting photochemical behavior. Research has focused on characterizing their excited states, including the lowest excited triplet (T1) state, which plays a crucial role in their photochemical reactions. [] These studies utilize techniques like UV absorption, phosphorescence, and triplet-triplet absorption spectroscopy to understand the energy levels and lifetimes of these excited states. This information is vital for comprehending their potential applications as UV absorbers and photostabilizers. []

Q2: Are there any studies on the synthesis of methoxybenzophenones?

A2: Yes, there's research focusing on the synthesis of specific methoxybenzophenone derivatives. For example, one study details the synthesis of 2-hydroxy-4-methoxybenzophenone (I) from 2,4-dihydroxybenzophenone (II) using dimethyl sulfate (III) in the presence of N-octyldiethanolamine borate as a catalyst. [] This research highlights the development of efficient synthetic methods for obtaining specific methoxybenzophenone derivatives, which is crucial for exploring their potential applications.

Q3: Can you elaborate on the applications of benzophenone derivatives as UV absorbers?

A3: Benzophenones, particularly those with hydroxyl and methoxy substituents, are known for their UV absorption properties. While 2,4'-dimethoxybenzophenone itself isn't explicitly mentioned, similar compounds like BP-3 and BP-6 are studied for their potential as UV absorbers. [] Understanding the relationship between the structure and UV absorption properties of these derivatives is essential for developing effective UV filters for various applications, including sunscreens and protective coatings.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.